1-(p-Chlorobenzoyl)-2-isopropylhydrazine
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Overview
Description
1-(p-Chlorobenzoyl)-2-isopropylhydrazine, also known as CPIH, is a chemical compound that has been studied for its potential use in cancer treatment. CPIH belongs to the class of hydrazine derivatives and has shown promising results in inhibiting tumor growth in preclinical studies. In
Mechanism Of Action
The mechanism of action of 1-(p-Chlorobenzoyl)-2-isopropylhydrazine involves its ability to inhibit the activity of an enzyme called aldehyde dehydrogenase (ALDH). ALDH is an enzyme that plays a role in the detoxification of certain chemicals in the body. In cancer cells, ALDH is overexpressed, leading to increased resistance to chemotherapy and radiation therapy. 1-(p-Chlorobenzoyl)-2-isopropylhydrazine inhibits the activity of ALDH, leading to increased sensitivity of cancer cells to chemotherapy and radiation therapy.
Biochemical And Physiological Effects
1-(p-Chlorobenzoyl)-2-isopropylhydrazine has been shown to have low toxicity in preclinical studies. It has been found to be well-tolerated in animal models, with no significant adverse effects observed. 1-(p-Chlorobenzoyl)-2-isopropylhydrazine has also been shown to have a good pharmacokinetic profile, with high bioavailability and a long half-life.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(p-Chlorobenzoyl)-2-isopropylhydrazine in lab experiments is its low toxicity and good pharmacokinetic profile. This makes it a suitable candidate for further preclinical studies and potential clinical trials. However, one limitation is the lack of data on its efficacy and safety in humans. Further studies are needed to determine the optimal dosage and treatment regimen for 1-(p-Chlorobenzoyl)-2-isopropylhydrazine in humans.
Future Directions
There are several future directions for research on 1-(p-Chlorobenzoyl)-2-isopropylhydrazine. One area of research is the development of 1-(p-Chlorobenzoyl)-2-isopropylhydrazine analogs with improved efficacy and safety profiles. Another area of research is the investigation of the combination of 1-(p-Chlorobenzoyl)-2-isopropylhydrazine with other chemotherapy agents to enhance its anti-tumor activity. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for 1-(p-Chlorobenzoyl)-2-isopropylhydrazine in humans. Overall, 1-(p-Chlorobenzoyl)-2-isopropylhydrazine shows promising potential as a novel anti-cancer agent, and further research is warranted to fully explore its therapeutic potential.
Synthesis Methods
The synthesis of 1-(p-Chlorobenzoyl)-2-isopropylhydrazine involves the reaction of p-chlorobenzoyl chloride with isopropylhydrazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure 1-(p-Chlorobenzoyl)-2-isopropylhydrazine.
Scientific Research Applications
1-(p-Chlorobenzoyl)-2-isopropylhydrazine has been studied for its potential use in cancer treatment. In preclinical studies, 1-(p-Chlorobenzoyl)-2-isopropylhydrazine has shown promising results in inhibiting tumor growth in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-(p-Chlorobenzoyl)-2-isopropylhydrazine has also been shown to induce apoptosis, which is programmed cell death, in cancer cells.
properties
CAS RN |
19436-42-1 |
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Product Name |
1-(p-Chlorobenzoyl)-2-isopropylhydrazine |
Molecular Formula |
C10H13ClN2O |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
4-chloro-N'-propan-2-ylbenzohydrazide |
InChI |
InChI=1S/C10H13ClN2O/c1-7(2)12-13-10(14)8-3-5-9(11)6-4-8/h3-7,12H,1-2H3,(H,13,14) |
InChI Key |
QHZLYJFTHWJCAB-UHFFFAOYSA-N |
SMILES |
CC(C)NNC(=O)C1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(C)NNC(=O)C1=CC=C(C=C1)Cl |
Other CAS RN |
19436-42-1 |
synonyms |
1-(4-Chlorobenzoyl)-2-(1-methylethyl)hydrazine |
Origin of Product |
United States |
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